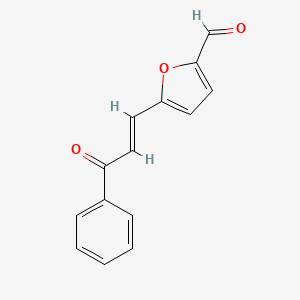

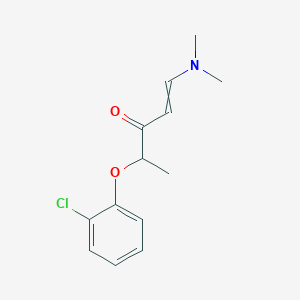

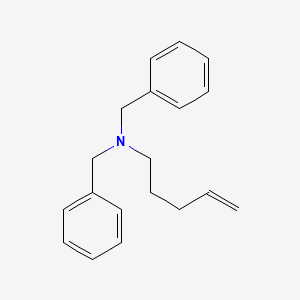

![molecular formula C14H11FO3 B1308904 3-[(3-Fluorobenzyl)oxy]benzoic acid CAS No. 887599-64-6](/img/structure/B1308904.png)

3-[(3-Fluorobenzyl)oxy]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-Fluorobenzyl)oxy]benzoic acid is a compound that can be associated with the broader class of fluoro-benzoic acids, which have been studied for various properties including their phase behavior in liquid crystals and potential biological activities. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on fluoro-benzoic acids and their derivatives.

Synthesis Analysis

The synthesis of fluoro-benzoic acid derivatives often involves the introduction of fluorine or fluorinated groups into the benzene ring, which can significantly alter the physical and chemical properties of the compound. For instance, the synthesis of 3-fluoroaspartic acid involves the reaction of dibenzyl difluoromaleate with dibenzylamine, followed by reduction and hydrogenolysis to afford the desired fluoroaspartic acid . Similarly, the synthesis of various fluoro-substituted benzyl and phenethyl alcohols, which can be precursors to benzoic acid derivatives, has been achieved through metalation and subsequent carboxylation .

Molecular Structure Analysis

The molecular structure of fluoro-benzoic acid derivatives is characterized by the presence of fluorine atoms on the benzene ring, which can influence the conformation and reactivity of the molecule. For example, the crystal structure of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate reveals a topotactically aligned crystal structure, indicating the influence of fluorine on the molecular arrangement . Additionally, the gas phase measurements of mono-fluoro-benzoic acids have provided insights into the rotational transition lines and conformations of these molecules .

Chemical Reactions Analysis

Fluoro-benzoic acids can participate in various chemical reactions, often facilitated by the electron-withdrawing nature of the fluorine atom. The solid-state chemistry of organic polyvalent iodine compounds, for example, demonstrates the topotactic hydrolysis of a fluorobenzoate derivative to yield o-iodosobenzoic acid and o-fluorobenzoic acid . The reactivity of these compounds can be further manipulated through the introduction of protective groups, as seen in the synthesis of fluorobenzoic acids where the triisopropylsilyl group was found to be advantageous .

Physical and Chemical Properties Analysis

The introduction of fluorine into benzoic acid derivatives significantly affects their physical and chemical properties. For instance, the liquid crystalline properties of hydrogen-bonded complexes based on allyloxybenzoic acid compounds and 4,4'-bipyridine were found to be influenced by the number of lateral fluorine atoms on the rigid core . The presence of fluorine can also impact the antibacterial activity of benzoic acid derivatives, as seen in the study of novel 3-hydroxy benzoic acid hybrid derivatives .

科学的研究の応用

Chemical Synthesis and Functionalization

3-[(3-Fluorobenzyl)oxy]benzoic acid serves as a substrate in chemical syntheses, particularly in the field of organic chemistry. Research has demonstrated the utility of fluorobenzyl alcohols for metal-mediated site-selective functionalization, leading to the synthesis of various fluorobenzoic acids. This process benefits from the use of protective groups like Triisopropylsilyl (TIPS), which has shown to enhance yield and facilitate further structural elaboration due to its stability in both basic and acidic media. This approach underscores the importance of direct metalation of fluorinated benzyl alcohols for producing a range of benzoic acids and lactones with high regioselectivity and operational simplicity, despite varying yields (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

Analytical Chemistry and Environmental Tracing

Fluorobenzoic acids, including compounds structurally related to 3-[(3-Fluorobenzyl)oxy]benzoic acid, are employed as chemical tracers in various environmental and industrial applications. They are especially valued in hydrothermal, geothermal, leaching, and oilfield studies to track fluid flow paths and enhance oil recovery processes. The selection of fluorinated benzoic acids over radioactive tracers is motivated by their non-toxicity and low detection limits, attainable through advanced analytical techniques. This application signifies the critical role of fluorobenzoic acids in environmental science and engineering for optimizing resource extraction and management strategies (Kumar & Sharma, 2021).

Supramolecular Chemistry and Material Science

In material science, the structural modification of benzoic acids through fluorination has been explored to study its effects on supramolecular assemblies. The introduction of fluorine atoms into benzoic acid derivatives influences the mesomorphic thermal stabilities of supramolecular Hydrogen Bonded Liquid Crystalline (HBLC) materials. These studies highlight the impact of fluorine positioning and proton acceptor chain length on the mesomorphic stability, melting, and clearing temperatures of the complexes. Such research provides insights into designing supramolecular structures with tailored properties for advanced material applications (Bhagavath et al., 2013).

Safety and Hazards

特性

IUPAC Name |

3-[(3-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEUDJJYJYWQOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424238 |

Source

|

| Record name | 3-[(3-fluorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887599-64-6 |

Source

|

| Record name | 3-[(3-fluorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

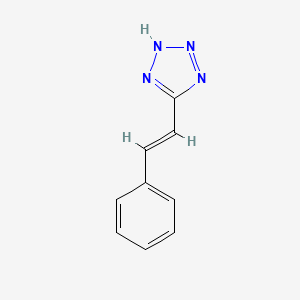

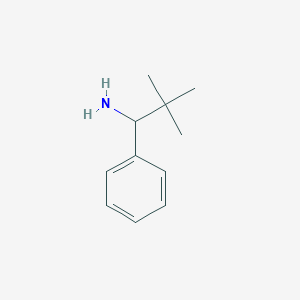

![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

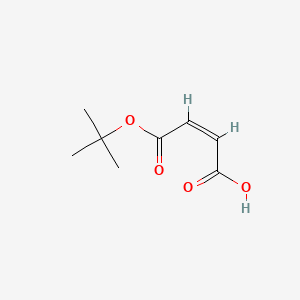

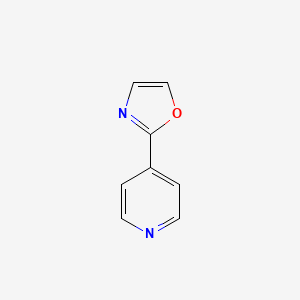

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)

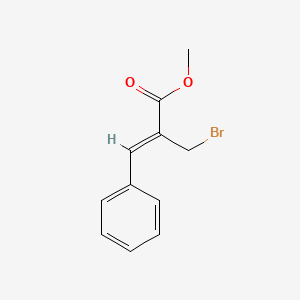

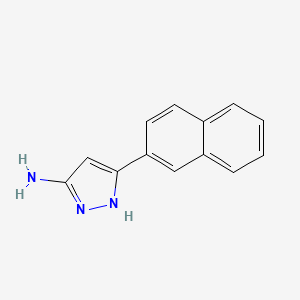

![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)

![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)